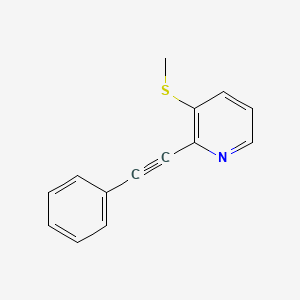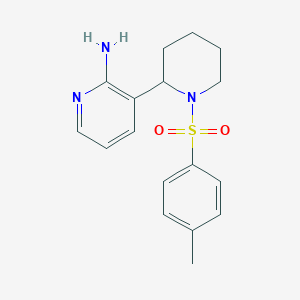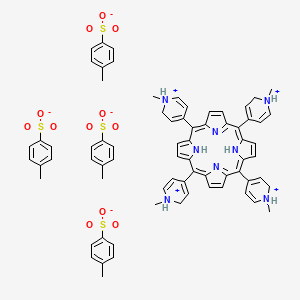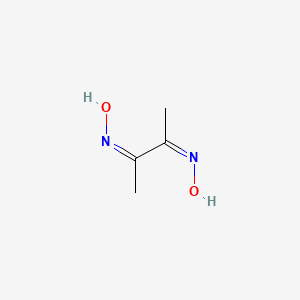
3-(Methylthio)-2-(phenylethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)-2-(phenylethynyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-2-(phenylethynyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-3-(methylthio)pyridine with phenylacetylene in the presence of a palladium catalyst. The reaction typically takes place under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylthio)-2-(phenylethynyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(Methylthio)-2-(phenylethynyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 3-(Methylthio)-2-(phenylethynyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the pathway and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylethynyl)pyridine: Lacks the methylthio group, which may affect its reactivity and biological activity.
3-(Methylthio)pyridine: Lacks the phenylethynyl group, which may influence its chemical properties and applications.
2-(Methylthio)-3-(phenylethynyl)pyridine: A positional isomer with potentially different reactivity and biological effects.
Uniqueness
3-(Methylthio)-2-(phenylethynyl)pyridine is unique due to the presence of both the methylthio and phenylethynyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H11NS |
|---|---|
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
3-methylsulfanyl-2-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C14H11NS/c1-16-14-8-5-11-15-13(14)10-9-12-6-3-2-4-7-12/h2-8,11H,1H3 |
Clé InChI |
JYMIDYVUMBOJFQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(N=CC=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)



![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)


![N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B11824786.png)
![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)

![(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11824810.png)
![2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol](/img/structure/B11824822.png)
